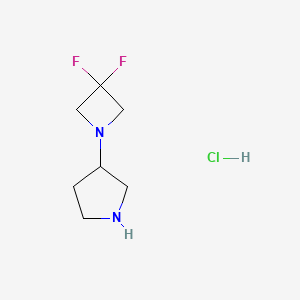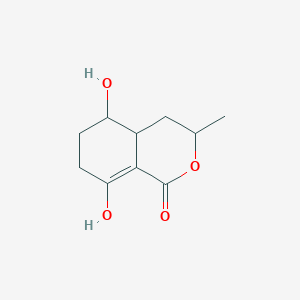
5-Bromo-2-ethynyl-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethynyl-4-methylpyrimidine: is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position, an ethynyl group at the 2-position, and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyrimidine.
Ethynylation Reaction: The ethynyl group is introduced at the 2-position through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction involves the use of an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine.
Deprotection: If a protecting group is used during the ethynylation step, it is subsequently removed under mild conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The ethynyl group at the 2-position can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used in substitution and coupling reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed:
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Coupled Products: Formed through coupling reactions with aryl or vinyl halides.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biological Probes: Used in the development of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-Bromo-2-ethynyl-4-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or proteins, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds with target molecules. These interactions can influence the molecular pathways and biological processes in which the compound is involved.
類似化合物との比較
5-Bromo-2-methylpyrimidine: Lacks the ethynyl group at the 2-position.
2-Ethynyl-4-methylpyrimidine: Lacks the bromine atom at the 5-position.
5-Ethynyl-2-methylpyrimidine: Lacks the bromine atom at the 5-position and has the ethynyl group at the 5-position instead of the 2-position.
Uniqueness:
5-Bromo-2-ethynyl-4-methylpyrimidine: is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H5BrN2 |
|---|---|
分子量 |
197.03 g/mol |
IUPAC名 |
5-bromo-2-ethynyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H5BrN2/c1-3-7-9-4-6(8)5(2)10-7/h1,4H,2H3 |
InChIキー |
MCXCWHUERKVENI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1Br)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


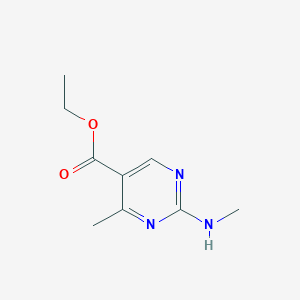
![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)




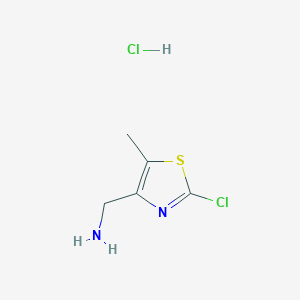
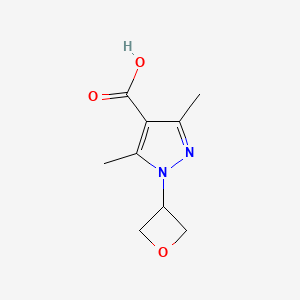
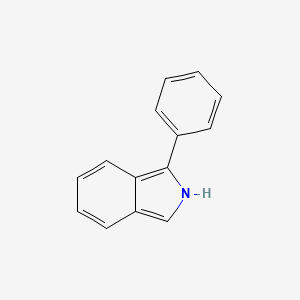
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

